6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one

Vandetanib synthesis Quinazolinone intermediate Process chemistry

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one (CAS 264208-69-7) is a synthetic quinazolin-4(3H)-one derivative, characterized by a methoxy group at position 6 and an N-methylpiperidin-4-ylmethoxy substituent at position 7. This compound serves as a pivotal late-stage intermediate in the synthesis of Vandetanib (CAS 443913-73-3), an FDA-approved tyrosine kinase inhibitor targeting VEGFR2, EGFR, and RET.

Molecular Formula C16H21N3O3
Molecular Weight 303.36
CAS No. 264208-69-7
Cat. No. B3028667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one
CAS264208-69-7
Molecular FormulaC16H21N3O3
Molecular Weight303.36
Structural Identifiers
SMILESCN1CCC(CC1)COC2=C(C=C3C(=C2)N=CNC3=O)OC
InChIInChI=1S/C16H21N3O3/c1-19-5-3-11(4-6-19)9-22-15-8-13-12(7-14(15)21-2)16(20)18-10-17-13/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18,20)
InChIKeyJXVISOHOJNTGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one (CAS 264208-69-7) – A Critical Quinazolinone Intermediate for Vandetanib Synthesis and Impurity Control


6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one (CAS 264208-69-7) is a synthetic quinazolin-4(3H)-one derivative, characterized by a methoxy group at position 6 and an N-methylpiperidin-4-ylmethoxy substituent at position 7 . This compound serves as a pivotal late-stage intermediate in the synthesis of Vandetanib (CAS 443913-73-3), an FDA-approved tyrosine kinase inhibitor targeting VEGFR2, EGFR, and RET . It is also designated as Vandetanib Impurity 5 (Vandetanib 4-Hydroxy Impurity), a specified related substance requiring quantitative control in Vandetanib drug substance release and stability testing [1]. Commercially, it is sourced at specifications of ≥98% purity (HPLC) with full analytical characterization including NMR, HPLC, and mass spectrometry, and is typically supplied as a solid with a melting point above 230 °C .

Why Sourcing 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one Demands Specification Beyond Generic Quinazolinone Intermediates


Casual substitution of 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one with other quinazolinone or quinazoline intermediates—such as the 4-chloro analog (CAS 264208-72-2) or the final API Vandetanib (CAS 443913-73-3)—is not interchangeable in a regulated pharmaceutical supply chain. This compound serves a dual role: as a structurally precise building block in convergent Vandetanib manufacturing and as a designated impurity standard (Vandetanib Impurity 5) for ANDA and DMF analytical methods [1]. The quinazolin-4(3H)-one core bears a distinct reactivity profile (amide-like carbonyl) compared to the more reactive 4-chloroquinazoline, directly governing the chemistry of the final coupling step [2]. Furthermore, compendial-grade impurity reference materials must be accompanied by full Certificates of Analysis demonstrating ≥95% chromatographic purity and unequivocal structural confirmation by NMR and mass spectrometry . Generic sourcing that lacks batch-specific analytical documentation exposes downstream development to risks of incorrect impurity identification, failed regulatory submissions, and costly batch rejections .

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Late-Stage Intermediate Yield: 80–83% in Vandetanib Synthesis vs. Competing 4-Chloro Route

The compound is utilized directly in a reduction-based coupling step that proceeds with an 80–83.2% yield to produce Vandetanib, as disclosed in patent CN104098544A [1]. In contrast, the alternative 4-chloroquinazoline route requires a less stable, moisture-sensitive intermediate and multiple protection/deprotection steps, yielding only 4–20% overall over 12–14 steps [2]. The quinazolin-4(3H)-one route thus offers a substantially more efficient and operationally simpler final-stage assembly, a key consideration for process scale-up and cost-of-goods calculations.

Vandetanib synthesis Quinazolinone intermediate Process chemistry

Purity Specification: ≥98% (HPLC) with Full Analytical Characterization vs. ≥95% Industry Baseline

Commercially available batches of 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one are routinely supplied at ≥98% purity by HPLC, supported by batch-specific NMR, HPLC, and MS data . By contrast, generic Vandetanib intermediates and impurity standards frequently carry only ≥95% purity specifications, lacking the rigorous characterization package required for regulated analytical method development (AMV, QC) and ANDA submissions . The higher purity specification minimizes co-eluting unknown impurities that could compromise HPLC method validation and peak identification in stability-indicating assays.

Impurity reference standard Analytical quality control Pharmaceutical intermediate

Regulatory Specification: Vandetanib Impurity 5 with Defined Analytical Thresholds vs. Unspecified Process Intermediates

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one is explicitly designated as Vandetanib Impurity 5 (4-Hydroxy Impurity) in the Vandetanib impurity profile, requiring individual quantitation and reporting thresholds in the drug substance specification per ICH Q3A guidelines [1]. In contrast, other structurally related intermediates (e.g., N-Desmethyl Vandetanib, CAS 338992-12-4) are classified as separate specified impurities with distinct acceptance criteria, and the 4-chloro intermediate (CAS 264208-72-2) is a process-related impurity that may not require final-product monitoring if adequately purged. The clear regulatory designation of this compound as an impurity standard means procurement of the correct CAS number with validated analytical data is a mandatory requirement for ANDA/DMF submissions, not an optional vendor differentiator.

Vandetanib impurity profiling Pharmacopoeial standard Quality-by-design

Thermal Stability: Melting Point 236–239 °C Indicates High Crystallinity vs. Amorphous or Low-Melting Analogs

The compound exhibits a sharp melting point of 236–239 °C , indicative of high crystallinity and phase purity. In contrast, the 4-chloro analog (CAS 264208-72-2) lacks a reported melting point in available technical literature, and other quinazolinone intermediates often exhibit broad melting ranges or amorphous character. A well-defined melting point above 200 °C supports reliable solid-state storage at ambient conditions without special cold-chain logistics, an advantage for long-term inventory management in QC laboratories.

Solid-state characterization Thermal stability Formulation development

High-Value Application Scenarios for 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


Vandetanib ANDA/DMF Impurity Reference Standard for Quantitative HPLC Method Validation

Use 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one as the certified Vandetanib Impurity 5 reference standard for system suitability testing, relative response factor determination, and forced-degradation peak identification in stability-indicating HPLC methods [1]. The ≥98% purity specification and batch-specific NMR/MS data ensure accurate quantitation against ICH Q3A reporting thresholds, avoiding the regulatory risk of misidentified peaks when using generic >95% purity materials lacking full characterization.

Key Starting Material in Convergent Vandetanib Manufacturing with High Step Yield

Employ this quinazolin-4(3H)-one intermediate directly in the final reduction-coupling step to Vandetanib, capitalizing on the 80–83% yield demonstrated in patent CN104098544A [2]. The high-yielding step reduces per-kilogram API cost and waste generation compared to routes dependent on the unstable 4-chloro intermediate, making it the preferred intermediate for commercial-scale cGMP production with favorable process mass intensity metrics.

Analytical Method Development and Quality-by-Design Studies for Vandetanib Impurity Control Strategy

Utilize the compound as a structurally authenticated impurity to establish the control space for Vandetanib impurity profile per ICH Q8(R2) Quality-by-Design frameworks . Its distinct retention time, UV spectrum, and mass fragmentation pattern enable robust peak tracking during chromatographic method robustness studies, directly supporting design-of-experiment (DoE)-driven method development and regulatory method validation packages.

Procurement for cGMP Chemical Production with Batch-Specific Analytical Traceability

Select the compound from suppliers providing complete Certificates of Analysis including HPLC purity, NMR confirmation, and residual solvent analysis . The well-defined melting point (236–239 °C) provides an orthogonal identity confirmation method beyond spectroscopic techniques, supporting raw-material incoming inspection in ISO 9001 or cGMP-compliant manufacturing facilities. This procurement specification directly reduces batch rejection risk and simplifies vendor qualification documentation for pharmaceutical intermediate supply chains.

Quote Request

Request a Quote for 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.